3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole
Description
Properties
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-14-4-2-3-5-15(14)17-19-16/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTASHIEZGGJOV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole typically involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride to reduce the double bond or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position: Para vs. Ortho Effects
The position of substituents on the benzoxazole scaffold significantly influences activity profiles:
Key Observations :
Substituent Type: Methoxy vs. Cyclic and Sulfur-Containing Groups
Variations in substituent chemistry further modulate activity:
Key Observations :
- The 4-methoxyphenyl and its cyclic analog 2,3-dihydrobenzofuran-5-yl exhibit near-equivalent antimycobacterial efficacy, suggesting flexibility in substituent design .
- Methylsulfanyl groups are less effective, highlighting the importance of electron-donating substituents for mycobacterial targeting .
Comparison with Heterocyclic Analogs: Benzoxazole vs. Benzothiazole
Replacing the benzoxazole oxygen with sulfur (yielding benzothiazoles) alters bioactivity:
Key Observations :
Performance Against Standard Drugs
This compound outperforms first-line antitubercular drugs:
| Compound/Drug | MIC (μM) for M. avium | MIC (μM) for M. kansasii | Reference |
|---|---|---|---|
| This compound | 0.57 | 0.28 | |
| Isoniazid | 2.50 | 1.25 |
Key Observations :
- The compound exhibits 4.4-fold greater potency against M. avium and 4.5-fold greater potency against M. kansasii than isoniazid .
Biological Activity
3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety substituted with a methoxyphenyl group, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced cell proliferation in cancerous cells.
- Antimicrobial Activity : It has been shown to disrupt bacterial cell membranes and inhibit DNA replication in various pathogens.
- Photosynthesis Inhibition : Studies indicate that it can inhibit photosynthetic electron transport in chloroplasts, which may have implications for its use as an antimicrobial agent against mycobacterial strains .
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial activity against several strains of bacteria and fungi. For instance:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 4 µg/mL |
| Escherichia coli | Bacteriostatic | 8 µg/mL |
| Candida albicans | Antifungal | 64 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
| HT-29 (colon cancer) | 20 |
The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to the release of cytochrome c and subsequent caspase activation .
Study on Antimycobacterial Activity
A study evaluated the efficacy of this compound against mycobacterial strains. The compound demonstrated superior activity compared to conventional treatments like isoniazid, particularly against Mycobacterium avium and Mycobacterium kansasii. The IC50 values were significantly lower than those for standard drugs used in tuberculosis treatment .
Photosynthesis Inhibition Study
Another investigation focused on the compound's ability to inhibit photosynthetic electron transport. It was found that the para-substituted derivatives had a lower inhibitory effect compared to ortho-substituted variants. This characteristic could be leveraged for agricultural applications or further studies into plant-pathogen interactions .
Q & A
Q. What are the optimal synthetic routes for 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between a benzoxazole precursor and 4-methoxycinnamaldehyde. Key steps include:
- Coupling reactions : Use of triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) to activate intermediates, as demonstrated in analogous benzothiazole syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature control (60–80°C) minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reagents .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: A multi-technique approach is recommended:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and stereochemistry, as shown in structurally related benzothiazoles and benzisoxazoles .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the (E)-configuration of the ethenyl group (J = 16 Hz for trans coupling) and methoxy substituent position.
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing; IC₅₀ for cytotoxicity) across labs.
- Structural analogs : Compare activity trends in derivatives with substituent modifications (e.g., electron-withdrawing groups on the benzoxazole ring vs. methoxy positional isomers) .
- Target validation : Use molecular docking to assess binding affinity to proposed targets (e.g., bacterial topoisomerase II or human kinase receptors) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in benzoxazole derivatives with ethenyl linkages?
Methodological Answer: SAR studies should focus on:
- Substituent effects : Systematically replace the 4-methoxyphenyl group with halogenated or nitro analogs to evaluate electronic impacts on bioactivity.
- Conformational analysis : Use NOESY NMR or XRD to correlate spatial arrangement (e.g., planarity of the ethenyl-benzoxazole system) with activity .
- Computational modeling : Apply QSAR models to predict logP, polar surface area, and bioavailability, linking these to experimental IC₅₀ values .
Q. How can researchers validate synthetic reproducibility and address data inconsistencies in catalytic cross-coupling reactions for this compound?
Methodological Answer: Reproducibility challenges in cross-coupling (e.g., Suzuki-Miyaura) require:
- Catalyst screening : Test palladium (Pd(PPh₃)₄) vs. nickel catalysts for efficiency in forming the ethenyl bond.
- Oxygen-sensitive steps : Use Schlenk techniques or gloveboxes to prevent oxidation of boronic acid intermediates.
- Data triangulation : Cross-validate yields and purity via HPLC, NMR, and independent synthesis in multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
